5-Amino-7-azaindole-6-carboxylic acid is a heterocyclic compound that belongs to the class of azaindoles, which are derivatives of indole containing nitrogen atoms in the ring structure. This compound is significant in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for various biologically active molecules. The presence of both amino and carboxylic acid functional groups enhances its reactivity and versatility in synthetic chemistry.
5-Amino-7-azaindole-6-carboxylic acid can be synthesized from various precursors, including 7-azaindole derivatives. It falls under the classification of nitrogen-containing heterocycles, specifically azaindoles, which are known for their pharmacological properties, including antitumor and anti-inflammatory activities .
Several methods have been developed for the synthesis of 5-amino-7-azaindole-6-carboxylic acid. Key techniques include:
The molecular structure of 5-amino-7-azaindole-6-carboxylic acid consists of a bicyclic framework where a pyridine-like nitrogen atom is fused with a pyrrole-like ring. The compound features:
The presence of these groups allows for further derivatization, making it a valuable intermediate in organic synthesis.
5-Amino-7-azaindole-6-carboxylic acid participates in various chemical reactions due to its functional groups:
The mechanism of action for compounds derived from 5-amino-7-azaindole-6-carboxylic acid often involves modulation of biological targets such as receptors or enzymes. For instance:
5-Amino-7-azaindole-6-carboxylic acid exhibits several notable physical and chemical properties:
Chemical properties include:
5-Amino-7-azaindole-6-carboxylic acid serves as a versatile building block in medicinal chemistry:
The azaindole framework encompasses four structural isomers where a nitrogen atom replaces a carbon at different positions in the indole bicyclic system. These are systematically named as pyrrolopyridines, with 7-azaindole (1H-pyrrolo[2,3-b]pyridine) being the most pharmacologically significant isomer [2] [10]. Its structure features a pyrrole ring fused to a pyridine ring, with nitrogen atoms at positions 1 and 7. The numbering of 5-amino-7-azaindole-6-carboxylic acid follows IUPAC conventions: the carboxylic acid group at position 6 and the amino group at position 5 on the pyridine ring, yielding the formal name 5-amino-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid [7]. This precise nomenclature enables accurate communication of structural features critical to bioactivity.
Table 1: Azaindole Isomers and Their Prevalence in Drug Discovery
Isomer | Systematic Name | Representative Drugs | Frequency in Clinical Candidates |
---|---|---|---|
4-azaindole | pyrrolo[3,2-c]pyridine | None reported | Low |
5-azaindole | pyrrolo[3,2-b]pyridine | GNF2133 (DYRK1A inhibitor) | Moderate |
6-azaindole | pyrrolo[2,3-c]pyridine | Temsavir (HIV attachment inhibitor) | High |
7-azaindole | pyrrolo[2,3-b]pyridine | Vemurafenib, Pexidartinib | Very high |
The dominance of 7-azaindole in medicinal chemistry (representing >100,000 reported structures) stems from its optimal physicochemical properties. Compared to indole, the 7-aza substitution reduces lipophilicity (Log P decrease of ~0.5), enhances aqueous solubility, and improves binding affinity through additional hydrogen-bonding interactions [2] [10]. These properties arise from the electron-deficient pyridine ring, which influences electron distribution across the bicyclic system, making it an ideal bioisostere for purine scaffolds in kinase inhibition [10].
7-azaindole derivatives exhibit remarkable versatility in targeting disease pathways, particularly in oncology and antiviral therapy. Their planar structure enables deep penetration into kinase ATP-binding sites, where the nitrogen atoms form dual hydrogen bonds with backbone residues in the hinge region [10]. This mechanism is exemplified by FDA-approved drugs:
Table 2: Clinical-Stage Azaindole-Based Therapeutics
Compound | Azaindole Isomer | Target | Therapeutic Area | Development Status |
---|---|---|---|---|
Vemurafenib | 7-azaindole | BRAF V600E kinase | Metastatic melanoma | FDA-approved (2011) |
Pexidartinib | 7-azaindole | CSF1R, KIT, FLT3 | Tenosynovial giant cell tumors | FDA-approved (2019) |
Fostemsavir (prodrug) | 6-azaindole | HIV gp120 | HIV infection | FDA-approved (2020) |
GSK1070916 | 7-azaindole | Aurora B/C kinases | Solid tumors | Phase II terminated |
Beyond oncology, 7-azaindoles demonstrate promise in antimicrobial and metabolic disease applications. JNJ-63623872 (7-azaindole) inhibits influenza polymerase PB2 subunit, showing broad-spectrum activity against H1N1/H5N1 strains [2]. In diabetes research, 6-azaindole derivative GNF2133 promotes β-cell proliferation via DYRK1A inhibition, highlighting the scaffold’s potential for regenerating insulin-producing cells [2]. The structural adaptability of azaindoles enables scaffold morphing to optimize target engagement—e.g., modifying C-3/C-5 positions alters kinase selectivity while retaining hinge-binding capabilities [10].
Functionalization of 7-azaindole at C-6 with a carboxylic acid group profoundly impacts physicochemical properties and bioactivity. The carboxyl moiety enhances water solubility through ionizable group formation (pKa ~4.5), facilitating formulation and bioavailability. More significantly, it serves as a versatile handle for:
Synthetic methodologies leverage the carboxylic acid for structural diversification. A ring-cleavage strategy remodels 3-formyl-7-azaindoles into 2-alkyl-3-carboxy-5-aminopyridines using β-keto esters/sulfones under ammonium acetate mediation [5]. This one-pot transformation exemplifies how the carboxylate positioning directs regioselectivity in nucleophilic additions. The electron-withdrawing nature of COOH also facilitates electrophilic substitutions at C-4, enabling further derivatization while maintaining the hydrogen-bonding capacity essential for target engagement [4] [5].
Table 3: Key Compounds Derived from 5-Amino-7-azaindole-6-carboxylic Acid
Compound Class | Biological Target | Key Structural Features | Application |
---|---|---|---|
Nicotinate analogs | Kinase hinge region | 2-Methyl-3-carboxy-5-aminopyridine | Kinase inhibitor intermediates |
Pyridyl sulfones | Inflammatory mediators | 3-Sulfonyl-5-aminopyridine carboxylate | Anti-inflammatory agents |
Pyridyl phosphonates | Drug resistance proteins | 3-Phosphonate-5-aminonicotinates | Chemosensitizers (e.g., PAK-104P) |
Heterobiaryl conjugates | Viral polymerases | Ethyl 2-methylnicotinate fused to antivirals | Broad-spectrum antiviral candidates |
The strategic incorporation of carboxylic acid at C-6 balances target affinity and drug-like properties. As noted in kinase inhibitor development, replacing the carboxyl with bioisosteres like tetrazoles retains potency but may compromise cellular activity due to reduced membrane permeability [10]. Thus, 5-amino-7-azaindole-6-carboxylic acid remains a cornerstone for designing synthetically tractable, biologically active scaffolds with optimized ADME profiles.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: